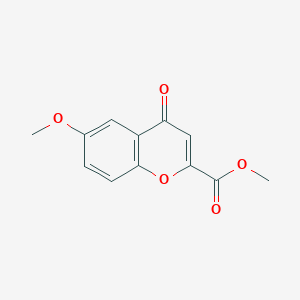

methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

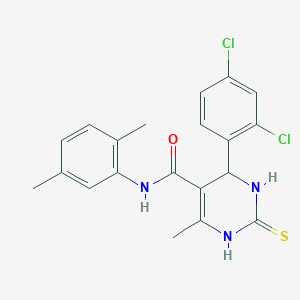

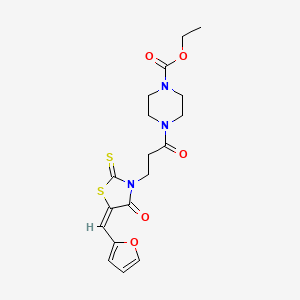

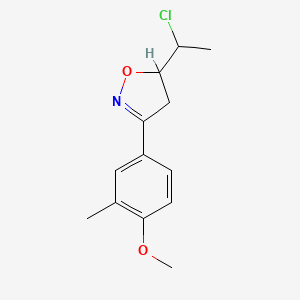

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel (3-aryl-1,2-oxazol-5-yl) methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate derivatives were synthesized by Cu (I) catalyzed reaction of in situ generated nitrile oxides with prop-2-yn-1-yl 6-fluoro-4-oxo-4H-chromene-2-carboxylate . Another study reported an efficient one-pot synthesis of functionalized chromeno [4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions .Wissenschaftliche Forschungsanwendungen

GPR35 Agonism

One of the notable applications of methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate derivatives is their role in studying the orphan G protein-coupled receptor GPR35. The compound 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid has been identified as a potent and selective GPR35 agonist. This compound, labeled with tritium, facilitated the detailed characterization of GPR35 binding dynamics, offering insights into receptor pharmacology and potential therapeutic targets (Thimm et al., 2013).

Organic Synthesis and Structural Analysis

In the realm of organic synthesis, methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate serves as a precursor or intermediate for synthesizing various complex molecules. For example, the synthesis of novel glycoside lactone derivatives with 2-C-unsaturated diester substituents highlights the versatility of chromene derivatives in constructing complex organic structures. This synthesis demonstrates the compound's utility in organic chemistry, contributing to the development of new materials and molecules with potential applications in drug design and biomaterials (Zhang et al., 2001).

Antimicrobial Activity

Another significant application of methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate derivatives is in the development of antimicrobial agents. The synthesis of chromene derivatives and their evaluation for antimicrobial activity have been a focus of research, contributing to the search for new antibiotics and antimicrobial compounds. These studies are crucial in addressing the global challenge of antibiotic resistance and finding novel agents that can combat resistant microbial strains (Tiwari et al., 2018).

Fluorescence and Material Properties

Chromene derivatives also exhibit interesting fluorescence and material properties, making them candidates for use in optical materials and sensors. The synthesis and characterization of benzo[c]coumarin carboxylic acids, which include derivatives of methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate, have revealed their excellent fluorescence in both solution and solid state. These properties are explored for applications in fluorescent markers, sensors, and other materials science applications, demonstrating the compound's potential beyond pharmacological uses (Shi et al., 2017).

Wirkmechanismus

Target of Action

Methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate is a derivative of chromenopyridine . Chromenopyridine compounds are known for their wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties . .

Mode of Action

It’s known that the presence of electron-donating groups (such as methyl and methoxy) at the c6 position can influence the reaction activity of the compound .

Biochemical Pathways

Given the broad range of biological activities associated with chromenopyridine compounds , it can be inferred that multiple biochemical pathways could potentially be influenced.

Result of Action

Chromenopyridine compounds, in general, have been associated with a variety of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-hiv, and anticancer effects .

Eigenschaften

IUPAC Name |

methyl 6-methoxy-4-oxochromene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-15-7-3-4-10-8(5-7)9(13)6-11(17-10)12(14)16-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWMLAOSXHIVTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2996742.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2996745.png)

![2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2996747.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2996750.png)

![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2996751.png)

![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2996757.png)

![(5-Fluoro-4-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2996760.png)